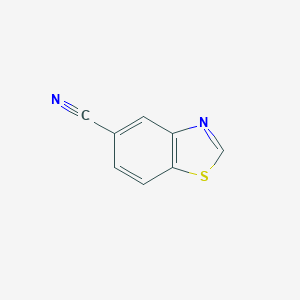

5-Benzothiazolecarbonitrile

概要

説明

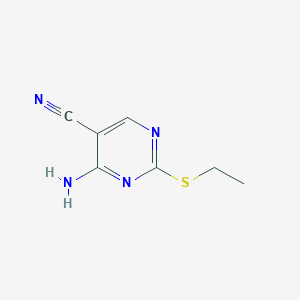

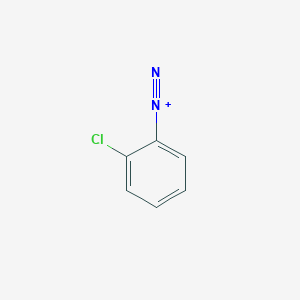

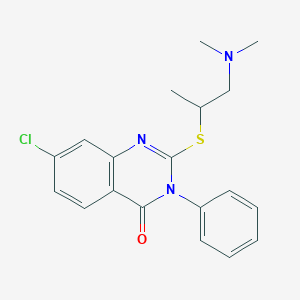

5-Benzothiazolecarbonitrile is a chemical compound with the molecular formula C8H4N2S and a molecular weight of 160.2 . It is used as a reactant for the preparation of benzo fused heterocycle .

Synthesis Analysis

The synthesis of benzothiazole compounds, including 5-Benzothiazolecarbonitrile, has been a topic of interest in recent years. Modern approaches to the synthesis of these compounds involve the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Additionally, the cyclization of thioamide or carbon dioxide (CO2) as raw materials has also been employed .Molecular Structure Analysis

The molecular structure of 5-Benzothiazolecarbonitrile consists of a benzene ring fused to a thiazole ring, forming a bicyclic system .Chemical Reactions Analysis

Benzothiazole derivatives, including 5-Benzothiazolecarbonitrile, have been found to undergo a variety of chemical reactions. For instance, they can react with 2-amino and 2-mercaptothiazole derivatives to design a wide variety of aromatic azoles .Physical And Chemical Properties Analysis

5-Benzothiazolecarbonitrile has a melting point of 138-140 °C and a predicted boiling point of 321.4±15.0 °C. It has a predicted density of 1.36±0.1 g/cm3. It should be stored in a dry room at room temperature .科学的研究の応用

Biochemistry and Medicinal Chemistry

Benzothiazoles, including 5-Benzothiazolecarbonitrile, have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They render an extensive range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .

Green Chemistry

Benzothiazoles are synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . This process is related to green chemistry, which aims to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products .

Agricultural Chemicals

Benzothiazole derivatives have a broad spectrum of agricultural biological activities, such as antibacterial, antiviral, and herbicidal activities . They are important fused heterocyclic scaffold structures in agrochemical discovery . Benzothiazoles have been used in the development of herbicides and insecticides .

Antibacterial Potential

Benzothiazole derivatives displayed antibacterial activity by inhibiting the dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydr .

Fluorescence Materials and Electroluminescent Devices

Benzothiazoles are widely used as fluorescence materials and electroluminescent devices due to their highly pharmaceutical and biological activity .

Enzyme Inhibitors

Benzothiazoles act as inhibitors of several enzymes . This property makes them valuable in the field of medicinal chemistry, where they can be used to control or modify the activity of specific enzymes in the body .

作用機序

Target of Action

Benzothiazole derivatives have been reported to exhibit antibacterial activity and interact with bacterial cells and plasmid dna

Mode of Action

Benzothiazole derivatives have been found to exhibit different modes of action based on aryl group substitution, including membrane perturbation and intracellular action due to binding with dna

Biochemical Pathways

Benzothiazole derivatives have been associated with antimicrobial, anticancer, anti-epileptic, and antiviral activities . These activities suggest that 5-Benzothiazolecarbonitrile might interact with multiple biochemical pathways, but further studies are needed to elucidate these interactions.

Pharmacokinetics

The compound’s molecular weight (1602 g/mol) and predicted properties such as melting point (138-140 °C) and boiling point (3214±150 °C) have been reported . These properties could influence its bioavailability, but further studies are needed to confirm this.

Result of Action

Benzothiazole derivatives have been reported to cause significant apoptotic death in certain cell lines

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other substances can affect the stability and activity of a compound . .

将来の方向性

The future development trend and prospect of the synthesis of benzothiazoles, including 5-Benzothiazolecarbonitrile, are anticipated to be related to green chemistry . The synthesis of benzothiazole compounds from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials are expected to be further explored .

特性

IUPAC Name |

1,3-benzothiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2S/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZWJUNXNZGVOOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443643 | |

| Record name | 5-Benzothiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzothiazolecarbonitrile | |

CAS RN |

58249-57-3 | |

| Record name | 5-Benzothiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。